![molecular formula C15H14F2N2O3S B5794667 N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5794667.png)
N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as FG-4592, is a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor (PHI) that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting HIF prolyl hydroxylases, which are enzymes that degrade HIF proteins. HIF proteins play a crucial role in oxygen homeostasis and are involved in the regulation of erythropoiesis, angiogenesis, and metabolism. By inhibiting HIF prolyl hydroxylases, N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide stabilizes HIF proteins, leading to increased EPO production and anti-tumor effects.
Biochemical and Physiological Effects:
N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase hemoglobin levels and reduce the need for blood transfusions in patients with chronic kidney disease. In addition, N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have anti-tumor effects in preclinical studies. However, N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been associated with adverse effects such as hypertension, thrombosis, and cardiovascular events.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments, including its ability to increase EPO production and stabilize HIF proteins. However, N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has limitations such as its potential adverse effects and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
For N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide research include investigating its potential therapeutic applications in other diseases such as heart failure, stroke, and Alzheimer's disease. In addition, further research is needed to understand the long-term effects and safety of N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. Finally, there is a need for the development of more potent and selective HIF prolyl hydroxylase inhibitors.
Métodos De Síntesis
N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is synthesized using a multi-step process that involves the reaction of 2-fluoroaniline and 3-fluorobenzaldehyde to produce 2-fluoro-N-(3-fluorophenyl)benzamide. This compound is then reacted with methylsulfonyl chloride to produce N-(3-fluorophenyl)-N-methylsulfonyl-2-fluorobenzamide. Finally, this compound is reacted with glycine to produce N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of anemia, chronic kidney disease, and cancer. In preclinical studies, N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase erythropoietin (EPO) production, which stimulates the production of red blood cells. N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-23(21,22)19(14-8-3-2-7-13(14)17)10-15(20)18-12-6-4-5-11(16)9-12/h2-9H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRPNFGDPLLJOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)F)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.